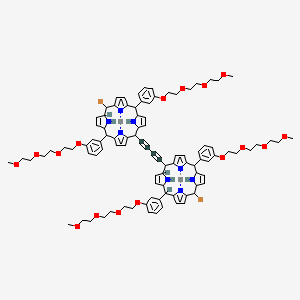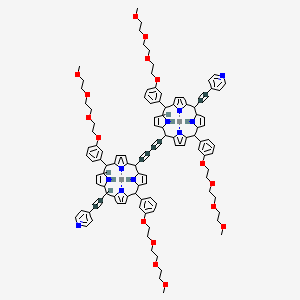
palladium (II) dimer
Descripción general
Descripción
Palladium (II) dimer is a compound consisting of two palladium atoms bonded together, often used in various catalytic processes. This compound is known for its ability to facilitate a wide range of chemical reactions, making it a valuable tool in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium (II) dimer can be synthesized through various methods. One common approach involves the reaction of palladium (II) chloride with allyl chloride in the presence of carbon monoxide and water, resulting in the formation of allylpalladium (II) chloride dimer . Another method includes the reaction of palladium (II) acetate with phosphine ligands to form the desired dimeric complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using palladium salts and appropriate ligands under controlled conditions. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Palladium (II) dimer undergoes various types of reactions, including:
Oxidation: Palladium (II) can be oxidized to higher oxidation states under specific conditions.
Reduction: Palladium (II) can be reduced to palladium (0), which is often used in catalytic cycles.
Substitution: Ligands attached to palladium (II) can be substituted with other ligands, allowing for the formation of different complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, halides, and carbon monoxide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with allyl chloride produces allylpalladium (II) chloride dimer, while reactions with phosphines can yield various phosphine-palladium complexes .
Aplicaciones Científicas De Investigación
Palladium (II) dimer has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism by which palladium (II) dimer exerts its effects involves the coordination of ligands to the palladium centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, this compound acts as a pre-catalyst, forming active palladium (0) species that participate in the catalytic cycle .
Comparación Con Compuestos Similares
Palladium (II) dimer can be compared to other similar compounds, such as:
Palladium (II) acetate: Another palladium (II) compound used in catalysis, but with different ligand coordination.
Palladium (II) chloride: A simpler palladium (II) compound often used as a precursor in the synthesis of other palladium complexes.
Palladium (II) bis(diphenylcyclohexylphosphine) (η5-cyclopentadienyl) tetrafluoroborate: A complex palladium (II) compound with unique catalytic properties.
This compound is unique due to its dimeric structure, which allows for distinct reactivity and selectivity in catalytic processes compared to monomeric palladium (II) compounds.
Propiedades
IUPAC Name |
dibromopalladium;ditert-butyl(chloro)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18ClP.4BrH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQZGZQMKOKRFZ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Br4Cl2P2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3208547.png)


![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B3208568.png)
![[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride](/img/structure/B3208573.png)

![10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B3208587.png)





